
tert-Butyl (2,3-dibromopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2,3-dibromopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further substituted with a 2,3-dibromopropyl group. This compound is often used in organic synthesis as a protecting group for amines and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2,3-dibromopropyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2,3-dibromopropylamine hydrobromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrobromic acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2,3-dibromopropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 2,3-dibromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the tert-butyl carbamate group.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of tert-butyl N-(2,3-dibromopropyl)carbamate.
Deprotection: The major product is the free amine, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,3-dibromopropyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine to protect it from unwanted reactions during a synthetic sequence. The protecting group can be selectively removed under acidic conditions to regenerate the free amine. The 2,3-dibromopropyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the 2,3-dibromopropyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a 2,3-dihydroxypropyl group instead of the 2,3-dibromopropyl group.
Uniqueness: tert-Butyl N-(2,3-dibromopropyl)carbamate is unique due to the presence of the 2,3-dibromopropyl group, which allows for versatile nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in organic synthesis .
Eigenschaften
Molekularformel |
C8H15Br2NO2 |
|---|---|
Molekulargewicht |
317.02 g/mol |
IUPAC-Name |
tert-butyl N-(2,3-dibromopropyl)carbamate |
InChI |
InChI=1S/C8H15Br2NO2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
KOMMXOANUJIAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


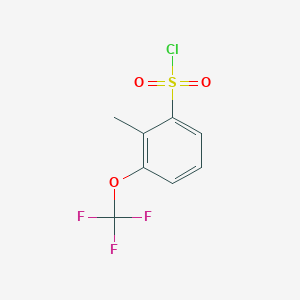
![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)
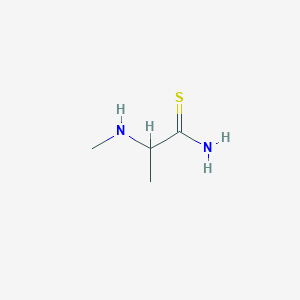
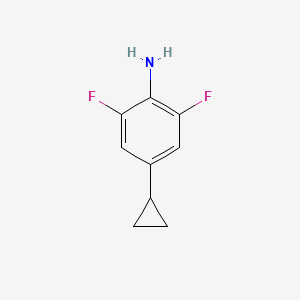
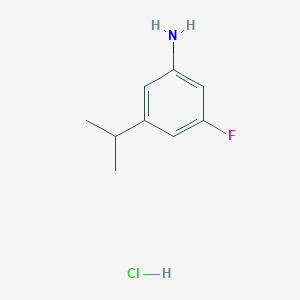

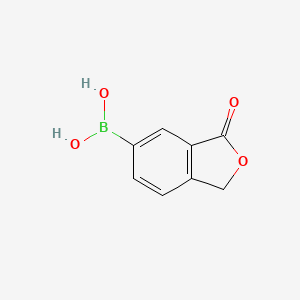


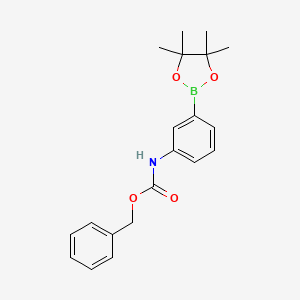


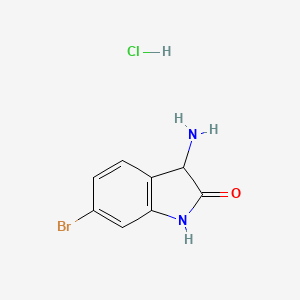
![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
